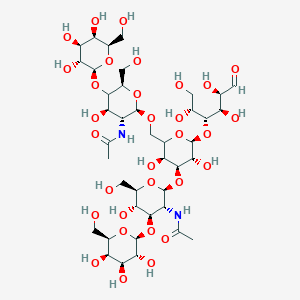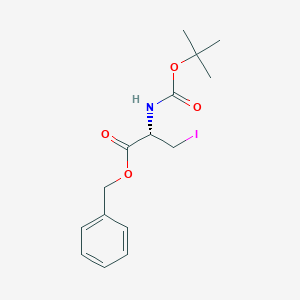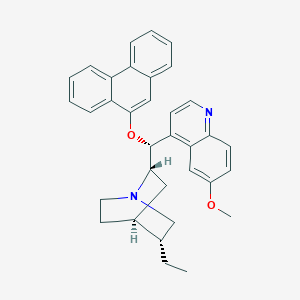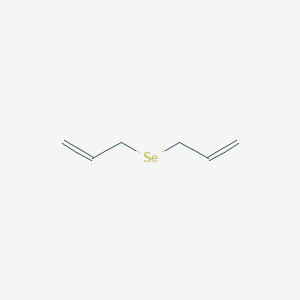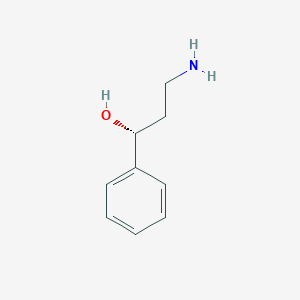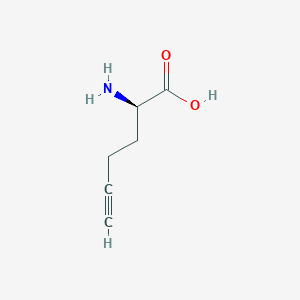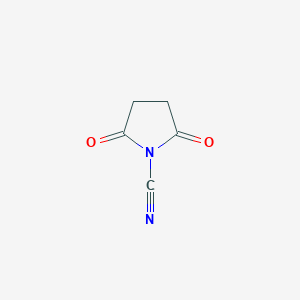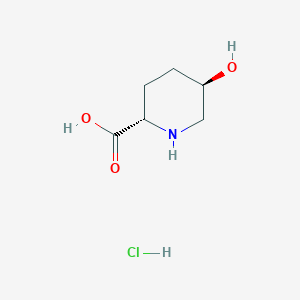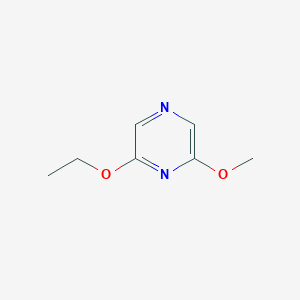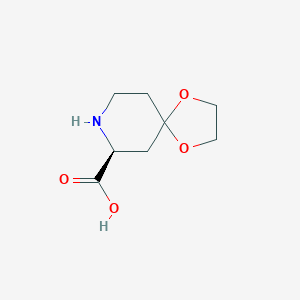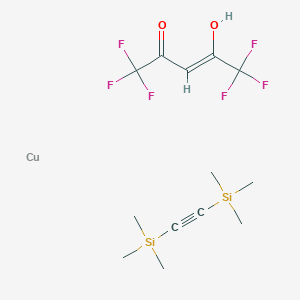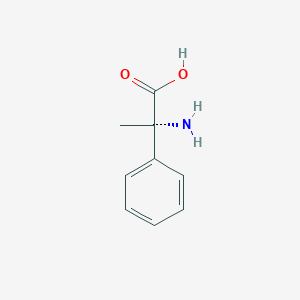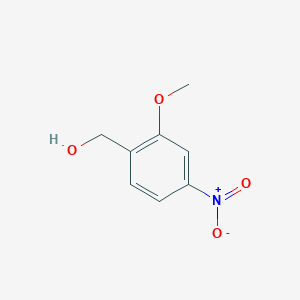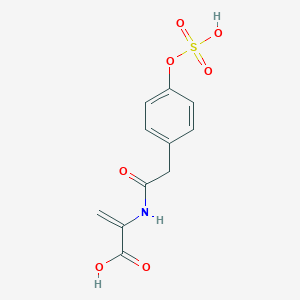
4-Sulfoxyphenylacetyl dehydroalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Sulfoxyphenylacetyl dehydroalanine, also known as SPA-DHA, is a synthetic amino acid that has gained attention in scientific research due to its potential applications in drug development and protein engineering.
Aplicaciones Científicas De Investigación
4-Sulfoxyphenylacetyl dehydroalanine has been used in scientific research for a variety of applications, including drug development and protein engineering. It has been shown to be a useful tool for studying protein-protein interactions and for designing peptides that can bind to specific targets with high affinity.
Mecanismo De Acción
The mechanism of action of 4-Sulfoxyphenylacetyl dehydroalanine is not fully understood, but it is thought to work by forming covalent bonds with target proteins. This can lead to changes in protein structure and function, which can be useful for drug development and protein engineering.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 4-Sulfoxyphenylacetyl dehydroalanine can have a range of biochemical and physiological effects, including altering enzyme activity, inducing protein aggregation, and promoting protein degradation. These effects can be both advantageous and limiting for lab experiments, depending on the specific research goals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-Sulfoxyphenylacetyl dehydroalanine in lab experiments is its ability to form covalent bonds with target proteins, which can lead to changes in protein structure and function. This can be useful for studying protein-protein interactions and for designing peptides that can bind to specific targets with high affinity. However, the effects of 4-Sulfoxyphenylacetyl dehydroalanine on protein structure and function can also be limiting, as they can lead to protein degradation or aggregation, which can make it difficult to obtain accurate data.
Direcciones Futuras
There are a number of future directions for research on 4-Sulfoxyphenylacetyl dehydroalanine, including:
1. Developing new methods for synthesizing 4-Sulfoxyphenylacetyl dehydroalanine that are more efficient and cost-effective.
2. Investigating the potential of 4-Sulfoxyphenylacetyl dehydroalanine for drug development, particularly in the areas of cancer and infectious diseases.
3. Studying the effects of 4-Sulfoxyphenylacetyl dehydroalanine on different types of proteins and identifying specific targets for peptide design.
4. Exploring the use of 4-Sulfoxyphenylacetyl dehydroalanine in protein engineering, particularly for the design of new enzymes and biosensors.
5. Investigating the potential of 4-Sulfoxyphenylacetyl dehydroalanine for use in diagnostic assays, particularly for the detection of specific proteins or biomarkers.
Conclusion:
In conclusion, 4-Sulfoxyphenylacetyl dehydroalanine is a synthetic amino acid that has a range of potential applications in scientific research, including drug development and protein engineering. While there are advantages and limitations to its use in lab experiments, it remains an important tool for studying protein-protein interactions and designing peptides with high affinity for specific targets. As research on 4-Sulfoxyphenylacetyl dehydroalanine continues, it is likely that new applications and uses for this synthetic amino acid will be discovered.
Métodos De Síntesis
4-Sulfoxyphenylacetyl dehydroalanine is synthesized through the reaction of 4-sulfoxyphenylacetic acid with dehydroalanine. The reaction is typically carried out in a solvent such as dimethylformamide or N-methylpyrrolidone. The resulting product is purified through column chromatography or recrystallization.
Propiedades
Número CAS |
138748-39-7 |
|---|---|
Nombre del producto |
4-Sulfoxyphenylacetyl dehydroalanine |
Fórmula molecular |
C11H11NO7S |
Peso molecular |
301.27 g/mol |
Nombre IUPAC |
2-[[2-(4-sulfooxyphenyl)acetyl]amino]prop-2-enoic acid |
InChI |
InChI=1S/C11H11NO7S/c1-7(11(14)15)12-10(13)6-8-2-4-9(5-3-8)19-20(16,17)18/h2-5H,1,6H2,(H,12,13)(H,14,15)(H,16,17,18) |
Clave InChI |
BTLKSOMRDDBUNH-UHFFFAOYSA-N |
SMILES |
C=C(C(=O)O)NC(=O)CC1=CC=C(C=C1)OS(=O)(=O)O |
SMILES canónico |
C=C(C(=O)O)NC(=O)CC1=CC=C(C=C1)OS(=O)(=O)O |
Otros números CAS |
138748-39-7 |
Sinónimos |
4-sulfoxyphenylacetyl dehydroalanine AD 19 AD-19 parasulfoxyphenyl-acetyl dehydroalanine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



